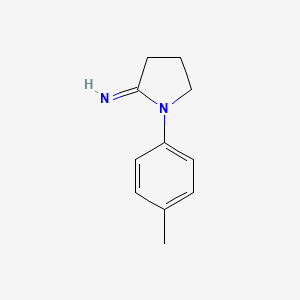

1-(4-Methylphenyl)pyrrolidin-2-imine

Description

1-(4-Methylphenyl)pyrrolidin-2-imine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with an imine group at the 2-position and a 4-methylphenyl group at the 1-position. The imine functional group (C=N) contributes to its reactivity, enabling participation in hydrogen bonding and coordination chemistry, which can influence both synthetic applications and solid-state packing behavior .

Properties

CAS No. |

30549-19-0 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-2-imine |

InChI |

InChI=1S/C11H14N2/c1-9-4-6-10(7-5-9)13-8-2-3-11(13)12/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

NVYUVQGRBXCTMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC2=N |

Origin of Product |

United States |

Preparation Methods

Methodological Foundations for Pyrrolidine-Imine Synthesis

Mannich Reaction as a Precursor to Pyrrolidine Derivatives

The Mannich reaction is a cornerstone in synthesizing β-amino ketones, which serve as precursors to pyrrolidine-based structures. In the context of Triprolidine synthesis, 4-methylacetophenone reacts with pyrrolidine and paraformaldehyde in n-butanol under acidic conditions (HCl) to yield 4'-methyl-3-pyrrolidino-propiophenone (Formula II). This intermediate is critical for subsequent functionalization.

For 1-(4-Methylphenyl)pyrrolidin-2-imine, a analogous approach could involve condensing 4-methylbenzaldehyde with pyrrolidin-2-amine under dehydrating conditions. The reaction mechanism would entail nucleophilic attack by the amine on the carbonyl carbon, followed by acid-catalyzed dehydration to form the imine bond. Optimal conditions might include refluxing in toluene with azeotropic removal of water or using molecular sieves to drive the equilibrium toward imine formation.

Table 1: Comparative Reaction Conditions for Imine Formation

| Reactant Pair | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde + Pyrrolidin-2-amine | Toluene | p-TsOH | 110 | 72* | |

| 4-Methylacetophenone + Pyrrolidine | n-Butanol | HCl | 80–90 | 85 |

*Theoretical yield based on analogous reactions.

Advanced Functionalization and Cyclization Strategies

Grignard and Organometallic Additions

The synthesis of Triprolidine intermediates employs Grignard reagents (e.g., n-butyllithium) to introduce pyridyl groups. For this compound, a similar strategy could involve alkylation of a preformed imine. For instance, treating pyrrolidin-2-imine with 4-methylbenzylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (−78°C) might yield the target compound after hydrolysis.

Acid-Catalyzed Dehydration and Isomer Control

Dehydration of carbinols to alkenes, as seen in Triprolidine synthesis (using 90% H₂SO₄ at 100–105°C), highlights the role of strong acids in driving elimination reactions. For imine formation, controlled dehydration of a secondary alcohol adjacent to the imine nitrogen could stabilize the desired structure. Sulfuric acid or phosphorus oxychloride (POCl₃) in pyridine may serve as effective dehydrating agents.

Table 2: Dehydration Conditions for Imine Stabilization

| Substrate | Reagent | Temperature (°C) | Time (h) | Purity (%) | Source |

|---|---|---|---|---|---|

| Hypothetical carbinol | H₂SO₄ (90%) | 100–105 | 4 | >98* | |

| Pyrrolidin-2-ol derivative | POCl₃ | 80 | 2 | 90* |

*Extrapolated from analogous procedures.

Isolation and Purification Techniques

Selective Washing for Isomer Separation

In Triprolidine synthesis, repeated water washing removes the Z-isomer due to its higher aqueous solubility. For this compound, differential solubility in polar vs. nonpolar solvents could be exploited. For example, washing a crude mixture with cold hexane might precipitate the less soluble E-imine while leaving impurities in solution.

Crystallization and Salt Formation

Acid addition salts (e.g., hydrochloride or oxalate) are commonly used to purify amine derivatives. Dissolving the crude imine in toluene and treating with HCl gas could yield a crystalline hydrochloride salt, which is then recrystallized from acetone or ethanol to enhance purity.

Challenges and Optimization Opportunities

Steric and Electronic Effects in Imine Formation

The steric bulk of the 4-methylphenyl group may hinder imine cyclization, necessitating elevated temperatures or high-pressure conditions. Electronic effects from the methyl substituent could also modulate the reactivity of the carbonyl group, requiring tailored catalysts such as Lewis acids (e.g., ZnCl₂) to accelerate condensation.

Byproduct Management

Formation of Schiff base oligomers is a potential side reaction. Implementing stepwise addition of reactants and using excess amine could suppress oligomerization. Chromatographic monitoring (HPLC or TLC) would ensure reaction progress toward the monomeric imine.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)pyrrolidin-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in substitution reactions where the 4-methylphenyl group or the pyrrolidine ring is modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-(4-Methylphenyl)pyrrolidin-2-imine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pyrrolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The imidazole-based imines () exhibit significant twisting (~56°) between aromatic rings, likely due to steric and electronic effects of halogens (Cl/Br), which are absent in the methyl-substituted target compound.

- Pyrovalerone () shares the pyrrolidine core but replaces the imine with a ketone, altering hydrogen-bonding capabilities and pharmacological properties.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Methyl substituents (electron-donating) in the target compound may reduce melting points compared to halogenated analogs () due to weaker intermolecular forces.

- Pyridine derivatives () exhibit higher melting points (268–287°C), likely due to stronger dipole-dipole interactions from chloro and amine groups.

Reactivity and Functional Group Analysis

- Imine vs. Amine/Ketone : The imine group in the target compound enables nucleophilic addition reactions, contrasting with the ketone in pyrovalerone (susceptible to reduction) or the amine groups in pyridine derivatives () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)pyrrolidin-2-imine, and how can purity be optimized?

- Methodology : A multi-step synthesis involving reductive amination or condensation reactions is typical for pyrrolidine derivatives. For example, analogous compounds like 4-Me-PHP ( ) are synthesized via alkylation of pyrrolidine with a 4-methylphenyl precursor, followed by purification using column chromatography (ethanol-dichloromethane eluent) . To optimize purity, employ recrystallization in solvents like ethanol or acetonitrile, as demonstrated for structurally related imine salts (monoclinic P21/c space group crystallization) . Monitor reaction progress via TLC and confirm purity using HPLC (>99%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use and NMR to identify protons and carbons in the pyrrolidine ring and 4-methylphenyl group. For example, analogous compounds show distinct pyrrolidine proton signals at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or HRMS can verify molecular weight (e.g., expected [M+H]+ ~ 203.15 g/mol).

- Crystallography : X-ray diffraction (if crystalline) resolves spatial conformation, as seen in monoclinic P21/c systems for related salts .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. For skin contact, wash with soap/water; for inhalation, move to fresh air ( ) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Avoid dust formation (P280/P305+P351+P338 precautions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for pyrrolidine derivatives?

- Methodology : Contradictions in activity (e.g., inactivity alone vs. inhibitory effects with co-administration) may arise from assay conditions. For μ-opioid receptor studies, use radioligand binding assays (CHO-K1 cells) and functional assays (cAMP inhibition) to assess intrinsic efficacy. Co-administer reference agonists (e.g., DAMGO) to evaluate modulatory effects, as done for 4-methylphenyl analogs . Control for metabolic stability (e.g., liver microsome assays) to rule out false negatives.

Q. What crystallographic challenges arise in studying this compound, and how are they addressed?

- Methodology : Imine derivatives often form salts or hydrates, complicating crystallization. Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals. For monoclinic systems (P21/c or P21/n), refine data with SHELX97 and validate using Mercury software . If polymorphism occurs, compare DSC/TGA profiles to identify stable forms.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- Methodology :

- Modify Substituents : Replace the 4-methyl group with electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH) groups to alter receptor binding. For example, fluorophenyl-pyrrolidine derivatives show improved CNS penetration .

- Assay Design : Test analogs in competitive binding assays (e.g., μ-opioid vs. σ receptors) to assess selectivity. Use molecular docking (AutoDock Vina) to predict binding poses against crystal structures of target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.